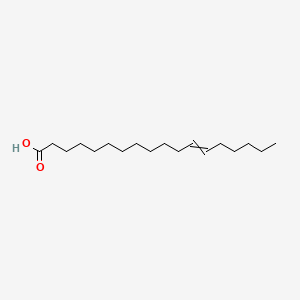

Octadec-12-enoic acid

Description

Properties

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

282.5 g/mol |

IUPAC Name |

octadec-12-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20) |

InChI Key |

OXEDXHIBHVMDST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Alkynyl Precursors

The synthesis begins with the preparation of oct-2-yn-1-ol (A18), which serves as a key intermediate:

- Tetrahydropyranyloxyprop-1-yne (117g, 0.825M) in absolute ether (100ml) is added to a stirred suspension of sodamide in liquid ammonia, prepared from sodium (24g, 1.04M)

- After two hours, n-pentyl bromide (154g, 1M) in anhydrous ether (100ml) is added dropwise

- The mixture is stirred for 4 hours, and ammonia is allowed to evaporate overnight

- After workup and hydrolysis with 25% aqueous sulfuric acid, oct-2-yn-1-ol is obtained

Table 1: Synthesis of Oct-2-yn-1-ol

| Reagent | Quantity | Yield | Physical Properties |

|---|---|---|---|

| Tetrahydropyranyloxyprop-1-yne | 117g (0.825M) | 80g | b.p. 100°/18mm |

| Sodium | 24g (1.04M) | - | - |

| n-Pentyl bromide | 154g (1M) | 63% | n₂₀D 1.4561 |

Conversion to 1-Bromooct-2-yne

The hydroxyl group of oct-2-yn-1-ol is converted to a bromide:

Chain Extension via Malonic Ester Synthesis

The carbon chain is extended through a malonic ester synthesis:

Hydrolysis and Decarboxylation

The malonic ester undergoes hydrolysis and decarboxylation:

Further Chain Extension

The chain is further extended to reach the required 18-carbon length:

- Dec-4-ynoic acid is converted to its acid chloride using oxalyl chloride

- The acid chloride is condensed with 1-morpholinocyclohex-1-ene in the presence of triethylamine

- Acid hydrolysis yields dec-4-ynoylcyclohexanone (A23)

- Alkaline hydrolysis provides 7-oxohexadec-10-ynoic acid (A24)

- Further chain extension via a malonate condensation yields 9-oxooctadec-12-ynoic acid (A29)

Table 2: Intermediate Yields in Chain Extension

| Intermediate | Yield | Boiling Point | Refractive Index |

|---|---|---|---|

| Dec-4-ynoyl chloride | - | - | - |

| 2-Dec-4-ynoylcyclohexanone | 56% | 130°/10⁻³mm | n₂₅D 1.5032 |

| 7-Oxohexadec-10-ynoic acid | - | - | - |

| 9-Oxooctadec-12-ynoic acid | - | - | - |

Final Reduction Steps

The synthesis is completed through selective reductions:

- Reduction of 9-oxooctadec-12-ynoic acid (A29) with sodium borohydride yields the hydroxyacetylenic acid (A30)

- Selective catalytic reduction using Lindlar catalyst with controlled hydrogen absorption converts the acetylenic bond to a cis double bond

- This yields cis-9-hydroxyoctadec-12-enoic acid (A1)

It should be noted that this particular synthesis results in a hydroxylated derivative. For preparation of the non-hydroxylated this compound, the synthesis would need to be modified to avoid introducing the hydroxyl group.

Synthesis of (E)-12-Nitrothis compound

A more recent and efficient approach involves the synthesis of (E)-12-nitrothis compound, which is a functionalized derivative of this compound.

Henry-retro-Claisen Ring Fragmentation

This innovative synthetic route proceeds through a Henry-retro-Claisen ring fragmentation:

Enzymatic Hydrolysis of Methyl Esters

A novel "buffer-free" enzymatic method was developed for the hydrolysis of methyl esters in the final step:

- The methyl ester of the target compound is subjected to enzymatic hydrolysis

- This method is particularly valuable for labile compounds as it avoids harsh hydrolysis conditions

- The approach has been successfully applied to other natural products, including prostaglandins, isoprostanes, and phytoprostanes

Table 3: Comparison of Enzymatic vs. Chemical Hydrolysis

| Parameter | Enzymatic Hydrolysis | Chemical Hydrolysis |

|---|---|---|

| Reaction conditions | Mild | Harsh |

| Temperature | Room temperature | Often elevated |

| pH | Near neutral | Strongly basic or acidic |

| Selectivity | High | Lower |

| Suitable for labile compounds | Yes | Often problematic |

Baker and Gunstone reported a classic synthesis of cis-octadec-12-enoic acid in 1963, which has been cited in multiple sources:

Methodology Overview

The synthesis follows a systematic approach for introducing a cis double bond at a specific position:

- Construction of a carbon framework with appropriate chain length

- Introduction of a triple bond at the desired position (position 12)

- Selective reduction of the triple bond to a cis double bond using controlled hydrogenation

This approach has been successfully applied to synthesize a series of cis-monounsaturated fatty acids including tetradec-8-enoic, hexadec-10-enoic, octadec-12-enoic, and eicos-14-enoic acids.

Comparative Analysis of Preparation Methods

The different synthetic approaches for this compound can be evaluated based on several criteria:

Table 4: Comparison of Synthetic Methods for this compound

| Method | Stereoselectivity | Overall Yield | Number of Steps | Scalability | Special Requirements |

|---|---|---|---|---|---|

| Alkynyl intermediate/Lindlar reduction | High (cis-selective) | Moderate | Many (>10) | Moderate | Lindlar catalyst, controlled hydrogenation |

| Henry-retro-Claisen | High (trans-selective) | High | Fewer | Good | Enzymatic catalysts for final step |

| Baker and Gunstone method | High (cis-selective) | Moderate | Moderate | Good | Controlled hydrogenation conditions |

Analytical Characterization

The successful preparation of this compound requires thorough characterization to confirm the structure and purity of the product.

Spectroscopic Analysis

The following spectroscopic techniques are commonly employed:

Table 5: Spectroscopic Characteristics of this compound Isomers

| Technique | cis-Octadec-12-enoic acid | trans-Octadec-12-enoic acid |

|---|---|---|

| IR | Strong band at 1705 cm⁻¹ (C=O), band at 1600 cm⁻¹ (C=C) | Similar to cis isomer with slight shift |

| ¹H NMR | Characteristic signals for olefinic protons (δ ~5.3-5.4 ppm) with coupling constant ~10-12 Hz | Similar chemical shifts but coupling constant ~14-16 Hz |

| ¹³C NMR | Distinctive signals for olefinic carbons (δ ~129-130 ppm) | Slightly downfield compared to cis isomer |

| Refractive Index | n₂₀D 1.4670 | n₂₀D 1.4570 |

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective for assessing the purity and isomeric composition:

- GC analysis often requires derivatization to methyl esters

- HPLC with UV detection at 205-210 nm can be used for underivatized fatty acids

- Silver-ion chromatography is particularly useful for separating geometric isomers

Chemical Reactions Analysis

Hydrogenation Reactions

The double bond in octadec-12-enoic acid undergoes catalytic hydrogenation to yield saturated derivatives. This reaction is critical for modifying the physical properties of the compound:

| Reaction Conditions | Products | Catalyst | Reference |

|---|---|---|---|

| H₂ (1 atm), 25°C, 24 hrs | Octadecanoic acid (stearic acid) | Palladium on carbon |

This process eliminates the unsaturation, converting the compound into a fully saturated fatty acid. The reaction is stereospecific and typically proceeds quantitatively under mild conditions.

Oxidation Reactions

Oxidation reactions are central to the compound’s biological and synthetic applications, yielding hydroxy, oxo, and epoxide derivatives.

Enzymatic Oxidation

Lipoxygenases (LOX) and cyclooxygenases (COX) catalyze the oxidation of this compound into hydroperoxides, which are further metabolized:

| Enzyme | Position of Oxidation | Primary Products | Biological Implications |

|---|---|---|---|

| 12-LOX | C12 | 12-hydroperoxythis compound | Precursor to pro-inflammatory mediators |

| 15-LOX | C15 | 15-hydroperoxythis compound | Substrate for jasmonate biosynthesis |

These hydroperoxides are unstable and decompose into secondary products like hydroxy-octadecenoic acids (e.g., 12-HODE) or undergo cyclization to form prostaglandin-like compounds .

Chemical Oxidation

Chemical oxidants such as potassium permanganate (KMnO₄) or ozone induce cleavage or functionalization of the double bond:

-

KMnO₄ in acidic acetone : Cleaves the double bond to produce hexanoic acid and a C12 lactone .

-

Ozonolysis : Generates shorter-chain aldehydes and carboxylic acids, depending on work-up conditions.

Epoxidation

Epoxidation of the double bond is achieved using peracids or enzymatic methods:

| Method | Reagent | Product | Application |

|---|---|---|---|

| Chemical epoxidation | m-CPBA | 12,13-epoxyoctadecanoic acid | Studied for lipid membrane dynamics |

| Enzymatic epoxidation | Cytochrome P450 | 12,13-epoxyoctadecanoic acid | Role in signaling pathways |

Epoxides are intermediates in the synthesis of dihydroxy derivatives (e.g., 12,13-DiHOME) via hydrolysis .

Hydroxylation and Derivatives

Hydroxy-octadecenoic acids (HFAs) are formed via radical or enzymatic pathways. Notable derivatives include:

These HFAs exhibit significant toxicity, attributed to their ability to disrupt mitochondrial function and induce oxidative stress .

Nitration

Nitro-fatty acids are synthesized via reactions with nitrogen dioxide (NO₂) or enzymatic pathways:

-

Henry-retro-Claisen reaction : Used to synthesize (E)-12-nitrothis compound , a potent PPARγ activator with antidiabetic properties .

-

Dietary nitrite interactions : Conjugated HFAs react with nitrite in the stomach to form nitro derivatives, which exhibit anti-inflammatory effects .

Isomerization

The cis double bond at C12 can isomerize to trans under thermal or catalytic conditions:

| Conditions | Product | Catalyst | Note |

|---|---|---|---|

| Heat (200°C), inert atmosphere | trans-12-octadecenoic acid | None | Forms industrial trans-fats |

| Metal catalysis | trans-12-octadecenoic acid | Nickel or palladium | Used in margarine production |

Trans isomers are linked to adverse health effects, including inflammation and cardiovascular risks .

Esterification and Conjugation

The carboxylic acid group undergoes esterification with alcohols or conjugation with biomolecules:

-

Methyl ester formation : Facilitates gas chromatography analysis (e.g., methyl octadec-12-enoate) .

-

Conjugation with coenzyme A : Critical for β-oxidation in metabolic pathways .

Comparative Reactivity Table

The table below summarizes key reactions and their outcomes:

| Reaction Type | Reagents/Conditions | Major Products | Key Applications |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Stearic acid | Food industry, lubricants |

| Epoxidation | m-CPBA | 12,13-Epoxide | Biomedical research |

| Enzymatic oxidation | 12-LOX | 12-Hydroperoxide | Inflammatory signaling |

| Nitration | NO₂, Henry reaction | 12-Nitro derivative | Drug development |

Scientific Research Applications

Nutritional and Dietary Applications

Health Benefits:

Octadec-12-enoic acid is widely recognized for its health benefits, particularly in cardiovascular health. It is known to help reduce LDL cholesterol levels while increasing HDL cholesterol levels, thereby improving overall lipid profiles. Studies have shown that diets rich in monounsaturated fats, such as those containing this compound, can lower the risk of heart disease and stroke .

Food Industry:

In the food industry, this compound is commonly found in olive oil, avocados, and nuts. Its stability at high temperatures makes it suitable for cooking oils and salad dressings. The sensory properties of foods enriched with this fatty acid are also enhanced, contributing to improved flavor and texture .

Pharmaceutical Applications

Anti-inflammatory Properties:

Research indicates that this compound possesses anti-inflammatory properties. It has been studied for its potential role in managing conditions such as arthritis and other inflammatory diseases. The compound modulates inflammatory pathways by influencing the production of cytokines and other mediators .

Diabetes Management:

Studies have demonstrated that this compound can act as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism. This action may help in lowering insulin resistance and improving glucose homeostasis, making it a candidate for diabetes management strategies .

Cosmetic and Personal Care Products

This compound is utilized in cosmetic formulations due to its emollient properties. It helps to moisturize the skin and improve the texture of creams and lotions. Its ability to penetrate the skin barrier enhances the delivery of active ingredients in topical formulations .

Industrial Applications

Biodegradable Lubricants:

In industrial settings, this compound is being explored as a component of biodegradable lubricants. Its low toxicity and environmental compatibility make it an attractive alternative to petroleum-based lubricants, contributing to sustainable practices in manufacturing .

Biosurfactants Production:

The fatty acid is also used in the production of biosurfactants through microbial fermentation processes. These biosurfactants have applications in bioremediation, agriculture, and the food industry due to their ability to reduce surface tension and enhance emulsification processes .

Case Study 1: Cardiovascular Health

A clinical trial involving participants consuming a diet high in this compound showed significant improvements in lipid profiles over 12 weeks. Participants exhibited a reduction in total cholesterol levels by 15% and an increase in HDL cholesterol by 10% .

Case Study 2: Diabetes Management

In a study examining the effects of dietary fats on insulin sensitivity, participants who incorporated this compound into their diets demonstrated improved insulin sensitivity compared to those consuming saturated fats. The results suggested that monounsaturated fats can be beneficial for metabolic health .

Mechanism of Action

The mechanism of action of octadec-12-enoic acid involves its interaction with molecular targets such as TRPV1 receptors. Activation of these receptors enhances energy expenditure and upregulates genes related to brown adipocyte functions, including uncoupling protein 1 (UCP1) in white adipose tissue . This process contributes to the compound’s anti-obesity effects and its role in regulating energy metabolism.

Comparison with Similar Compounds

Table 1: Structural Comparison of Octadec-12-enoic Acid and Analogues

Key Observations:

Ketone groups (e.g., (9Z)-12-Oxooctadec-9-enoic acid) increase reactivity, making the compound prone to further oxidation or reduction .

Double Bond Position and Configuration: Cis vs. Trans: The cis (Z) isomer of this compound (e.g., cis-12-octadecenoic acid) has a lower melting point than the trans (E) isomer due to reduced packing efficiency . Positional Isomerism: Moving the double bond to C11 (e.g., 11(E)-Octadecenoic acid) or C9 (e.g., (9Z)-12-Oxooctadec-9-enoic acid) affects lipid bilayer integration and enzymatic recognition .

Biological Implications: Anti-Inflammatory Effects: this compound, identified in fish oil, demonstrated anti-obesity effects in BALB/c mice, likely through modulation of lipid metabolism . Signaling Roles: Hydroxylated derivatives like (9E,12R)-12-Hydroxyoctadec-9-enoic acid may act as lipid mediators in inflammatory pathways .

Physical and Chemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Melting Point (°C) | Solubility (Water) | Reactivity |

|---|---|---|---|

| This compound (cis) | ~15–20 (estimated) | Insoluble | Stable under inert conditions |

| 12E-Octadecenoic acid (trans) | ~45–50 (estimated) | Insoluble | Higher thermal stability |

| (12Z)-10-Hydroxythis compound | N/A | Low | Susceptible to esterification |

| 9,12-Octadecadienoic acid | -5 to -12 | Insoluble | Prone to peroxidation |

- Solubility : All compounds are water-insoluble due to long hydrocarbon chains but vary in organic solvent compatibility.

- Reactivity: Polyunsaturated analogues (e.g., 9,12-Octadecadienoic acid) are more reactive due to multiple double bonds, increasing oxidation susceptibility .

Q & A

Basic: How can researchers determine the stereochemistry and positional isomerism of Octadec-12-enoic acid in experimental settings?

Answer:

To confirm the double bond position (C12) and geometry (Z/E), use:

- Nuclear Magnetic Resonance (NMR): Analyze coupling patterns in -NMR for olefinic protons (δ 5.3–5.4 ppm) and compare with reference spectra .

- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the acid to methyl esters (FAME) for improved volatility; use retention indices and fragmentation patterns to differentiate isomers .

- Infrared Spectroscopy (IR): Identify cis/trans configurations via characteristic C-H out-of-plane bending vibrations (cis: ~725 cm; trans: ~970 cm) .

Table 1: Key spectral markers for this compound derivatives

| Technique | Marker | Reference |

|---|---|---|

| -NMR | Olefinic protons: δ 5.35 (multiplet) | |

| GC-MS | m/z 294 (M) for methyl ester | |

| IR | Absence of trans-specific peaks (~970 cm) |

Basic: What methodological considerations are critical for synthesizing this compound derivatives (e.g., hydroxy or oxo variants) in vitro?

Answer:

- Regioselective Hydroxylation/Oxidation: Use enzymatic methods (e.g., cytochrome P450 monooxygenases) or chemical catalysts (e.g., OsO for dihydroxylation) to target C10 or C12 positions .

- Purification: Employ reverse-phase HPLC with C18 columns and gradient elution (water:acetonitrile + 0.1% formic acid) to isolate polar derivatives .

- Validation: Confirm purity via thin-layer chromatography (TLC) and quantify yields using gravimetric analysis or UV-Vis spectroscopy for conjugated systems .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

- Meta-Analysis Framework:

- Data Normalization: Adjust for variations in experimental conditions (e.g., cell lines, solvent carriers) using standardized units (e.g., IC values normalized to control) .

- Cluster Analysis: Group studies by methodology (e.g., in vitro vs. in vivo) and identify confounding variables (e.g., lipid solubility affecting bioavailability) .

- Sensitivity Testing: Replicate key experiments under controlled parameters (e.g., pH 7.4 buffer, 37°C) to isolate biological effects .

Example Contradiction: Discrepancies in anti-inflammatory effects may arise from differences in fatty acid delivery systems (e.g., albumin-bound vs. free acid) .

Advanced: What experimental designs are optimal for studying this compound’s role in lipid metabolism using in vivo models?

Answer:

- Animal Models: Use knockout mice (e.g., PPAR-α) to assess receptor-mediated pathways .

- Dosing Protocols: Administer via oral gavage (5–50 mg/kg/day) in lipid emulsions to mimic physiological uptake .

- Endpoint Analysis: Measure plasma lipid profiles (HPLC-ELSD), hepatic gene expression (qRT-PCR for SCD1, FASN), and histopathology (Oil Red O staining) .

Table 2: Key parameters for in vivo lipid studies

| Parameter | Method | Target |

|---|---|---|

| Plasma lipids | HPLC-ELSD | Triglycerides, LDL |

| Gene expression | qRT-PCR | SCD1, FASN |

| Tissue lipids | GC-MS | Phospholipid composition |

Basic: What analytical strategies validate the purity of this compound in laboratory-grade reagents?

Answer:

- Purity Criteria: ≥95% by GC-FID or HPLC-UV (λ = 210 nm) .

- Impurity Profiling: Identify trace aldehydes or peroxides (common in unsaturated fatty acids) via Schiff’s reagent or iodometric titration .

- Stability Testing: Store under argon at −80°C; monitor oxidation via peroxide value (PV) assays .

Advanced: How do hydroxylation or epoxidation at C12 influence this compound’s membrane interaction dynamics?

Answer:

- Molecular Dynamics (MD) Simulations: Model modified acids in lipid bilayers to assess packing density and phase behavior .

- Langmuir Trough Experiments: Measure surface pressure-area isotherms to quantify changes in monolayer fluidity .

- Biological Correlation: Link physicochemical properties (e.g., critical micelle concentration) to cellular uptake efficiency in cancer cell lines .

Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points from triplicate assays .

- Uncertainty Quantification: Report 95% confidence intervals for EC values .

Advanced: How can researchers design enzyme inhibition assays to study this compound’s effects on Δ12-desaturase activity?

Answer:

- Enzyme Source: Use recombinant Δ12-desaturase expressed in Saccharomyces cerevisiae .

- Substrate Competition: Co-incubate with radiolabeled linoleic acid (1$ ^{14}C

C18:2) and quantify product ratios via scintillation counting . - Kinetic Analysis: Calculate K values using Dixon plots and validate via Lineweaver-Burk analysis .

Guidelines for Citation and Reproducibility

- Literature Review: Prioritize primary sources indexed in PubMed or Web of Science; avoid non-peer-reviewed platforms .

- Data Archiving: Deposit raw spectra and chromatograms in repositories like Zenodo or Figshare .

- Reproducibility: Include detailed SI (Supplementary Information) with step-by-step protocols and instrument calibration data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.